molecular formula C17H25N3O2 B2483293 2-cyclopropyl-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)acetamide CAS No. 2034447-14-6

2-cyclopropyl-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)acetamide

Cat. No. B2483293
CAS RN: 2034447-14-6
M. Wt: 303.406
InChI Key: PNQFCPNODSNUJI-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule of interest belongs to a class of compounds that are often investigated for their medicinal chemistry applications, including anticonvulsant activities and receptor agonism. These compounds typically involve cyclopropane rings and substituted pyrimidines, which are known for their unique physical and chemical properties.

Synthesis Analysis

The synthesis of compounds related to the one often involves intricate steps to introduce cyclopropyl and pyrimidine groups into the molecule. For instance, compounds with anticonvulsant activity have been synthesized from basic cyclohexyl acetamides, showcasing the versatility of acetamide backbones in medicinal chemistry (Pękala et al., 2011). These methods could be adapted for synthesizing the target compound by altering substituents and reaction conditions.

Molecular Structure Analysis

Molecular structure analysis, particularly through crystallography, provides insight into the conformation and bonding patterns of similar compounds. Studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal folded conformations stabilized by intramolecular hydrogen bonds (Subasri et al., 2016). These structural insights are crucial for understanding the molecular geometry and potential reactive sites of the target compound.

Chemical Reactions and Properties

Cyclopropane-based compounds are known for their reactions involving conformational restriction, which can significantly impact their biological activity. For instance, cyclopropane analogs designed as histamine H3 receptor agonists demonstrate the importance of ring structure in binding affinity and selectivity (Kazuta et al., 2003). This principle can be applied to predict the reactivity and interaction of the target compound with biological targets.

properties

IUPAC Name

2-cyclopropyl-N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-11-9-12(2)19-17(18-11)22-15-7-5-14(6-8-15)20-16(21)10-13-3-4-13/h9,13-15H,3-8,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQFCPNODSNUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.